molecular formula C14H16N2O3 B8543783 n-acetyl-|A-methyltryptophan CAS No. 34308-77-5

n-acetyl-|A-methyltryptophan

Cat. No.: B8543783
CAS No.: 34308-77-5
M. Wt: 260.29 g/mol
InChI Key: BJZSSQKRXOYXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-|A-methyltryptophan is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

34308-77-5

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C14H16N2O3/c1-8(13(14(18)19)16-9(2)17)11-7-15-12-6-4-3-5-10(11)12/h3-8,13,15H,1-2H3,(H,16,17)(H,18,19)

InChI Key

BJZSSQKRXOYXCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The malonic acid (73) (5.48 g, 18.0 mmol) was refluxed in pyridine/water (1:1) (20 mL) until no diacid remained (SiO2 :EtOH-EtOAc (1:1) +1% AcOH; rf 0.26). The reaction mixture was cooled, diluted with water (50 mL), and acidified with 10% sulphuric acid (50 mL). The resulting solution was left at 0° C. overnight to crystallize. The brown solid was filtered off and dried to yield 2-acetamido-3-(3-indolyl)butanoic acid isomer A (74A) (1.30 g, 28%); δ H (300M Hz; d6 -DMSO), 1.32 (3H, J 9 Hz, CH3), 1.84 (3H, s, CHH3CO), 3.46-3.55 (1H, m, indCH(CH3)-), 4.58-4.67 (1H, m, CH(COOH)NHAc), 6.93-7.19 (3H, m), 7.34 (1H, d, J 8 Hz, amide NH), 7.54 (1H, J 8 Hz, indole 7-H), 8.04 (1H, d, J 9 Hz, indole-4H), 10.81 (1H brs, indole NH), ca 12.4 (vbrs, CO2H). The filtrate was extracted with ethyl acetate (4×100 mL). The ethyl acetate extracts were combined and washed with water (2×50 mL) then extracted with 10% sodium hydrogen carbonate (2×100 mL). The sodium hydrogen carbonate extract was acidified with 4N sulphuric acid then extracted with ethyl acetate (2×75 mL). The ethyl acetate solution was washed with water (2×25 mL) then evaporated to dryness to give a beige foam, 2-acetamido-3-(3-indolyl)butanoic acid isomer B (74B) (2.17 g, 46%); δ H (300M Hz, d6 -DMSO), 1.32 (3H, d, J 7 Hz, CH3), 1.84 (3H, s, CH3CO), 3.50 (1H, M, ind CH(CH3)-), 4.66 (1H, m, CH(COOH)NHAc), 6.93-719 (3H, m), 7.34 (1H, d, J 8 Hz, amide NH), 7.63 (1H, d, J 8 Hz, indole 7-H), 7.84 (1H, d, J 9 Hz, indole 4-H), 10.83 (1H, s, indole NH), ca 12.5 (vbrs, CO2H).
Name
malonic acid
Quantity
5.48 g
Type
reactant
Reaction Step One
[Compound]
Name
diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridine water
Quantity
20 mL
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
28%

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